molecular formula C10H14N2O4 B2892902 ethyl N-[(2Z)-2-cyano-2-(1-ethoxyethylidene)acetyl]carbamate CAS No. 925982-34-9

ethyl N-[(2Z)-2-cyano-2-(1-ethoxyethylidene)acetyl]carbamate

Cat. No.: B2892902
CAS No.: 925982-34-9
M. Wt: 226.232
InChI Key: SISKQZPDMZHRME-FPLPWBNLSA-N
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Description

Ethyl N-[(2Z)-2-cyano-2-(1-ethoxyethylidene)acetyl]carbamate is a chemical compound with the molecular formula C10H14N2O4. It is known for its unique structure, which includes a cyano group, an ethoxy group, and a carbamate group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(2Z)-2-cyano-2-(1-ethoxyethylidene)acetyl]carbamate typically involves the reaction of ethyl cyanoacetate with ethyl isocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully monitored and controlled to maximize yield and purity. The product is then purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(2Z)-2-cyano-2-(1-ethoxyethylidene)acetyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Ethyl N-[(2Z)-2-cyano-2-(1-ethoxyethylidene)acetyl]carbamate is utilized in various fields of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-[(2Z)-2-cyano-2-(1-ethoxyethylidene)acetyl]carbamate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-[(2Z)-2-cyano-2-(ethoxymethylidene)acetyl]carbamate
  • Ethyl N-[(2Z)-2-cyano-2-(methoxyethylidene)acetyl]carbamate

Uniqueness

Ethyl N-[(2Z)-2-cyano-2-(1-ethoxyethylidene)acetyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl N-[(Z)-2-cyano-3-ethoxybut-2-enoyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-4-15-7(3)8(6-11)9(13)12-10(14)16-5-2/h4-5H2,1-3H3,(H,12,13,14)/b8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISKQZPDMZHRME-FPLPWBNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C(C#N)C(=O)NC(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C(/C#N)\C(=O)NC(=O)OCC)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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